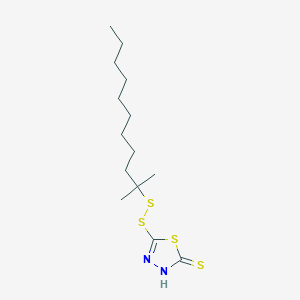

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)-

Beschreibung

IUPAC Nomenclature

The systematic name 5-(2-methylundecan-2-yldisulfanyl)-3H-1,3,4-thiadiazole-2-thione follows IUPAC priority rules for numbering and substituent designation. The parent structure is the 1,3,4-thiadiazole-2(3H)-thione ring system, where:

- Position 5 is substituted by a disulfanyl group (-SS-)

- The disulfanyl group is further substituted by a 2-methylundecan-2-yl chain

The tert-dodecyldithio substituent derives from tert-dodecyl mercaptan (2-methylundecan-2-thiol) through disulfide bond formation. This naming convention prioritizes the thione functional group (suffix "-thione") over the disulfanyl substituent (prefix "disulfanyl-").

Systematic Identifiers

Key identifiers for this compound include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 73984-93-7 | |

| EC Number | 813-543-0 | |

| Molecular Formula | C₁₄H₂₆N₂S₄ | |

| Molecular Weight | 350.64 g/mol | |

| SMILES Notation | CC(C)(CCCCCCCCC)SSc1snc(s1)S |

The molecular formula C₁₄H₂₆N₂S₄ confirms the presence of four sulfur atoms distributed between the thione group (C=S), thiadiazole ring (S), and disulfanyl substituent (S-S). Mass spectrometric analysis would likely show characteristic fragmentation patterns at m/z 350 (M⁺), 286 (M⁺ - S₂), and 114 (C₂H₂N₂S₂⁺).

Eigenschaften

CAS-Nummer |

73984-93-7 |

|---|---|

Molekularformel |

C14H26N2S4 |

Molekulargewicht |

350.6 g/mol |

IUPAC-Name |

5-(2-methylundecan-2-yldisulfanyl)-3H-1,3,4-thiadiazole-2-thione |

InChI |

InChI=1S/C14H26N2S4/c1-4-5-6-7-8-9-10-11-14(2,3)20-19-13-16-15-12(17)18-13/h4-11H2,1-3H3,(H,15,17) |

InChI-Schlüssel |

UGMGEYBGNHXQQO-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCC(C)(C)SSC1=NNC(=S)S1 |

Physikalische Beschreibung |

Liquid |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Pathways for Thiadiazoles

The synthesis of thiadiazoles typically involves cyclization reactions using thiosemicarbazides or diacylhydrazines as precursors. These methods can be classified based on the number of bonds formed during the final step:

Formation of One Bond : This approach involves dehydration reactions using acidic reagents such as sulfuric acid, polyphosphoric acid (PPA), or methanesulfonic acid. Microwave irradiation has been reported to enhance yields and reduce reaction times.

Formation of Two Bonds : This method uses diacylhydrazines with sulfur sources like phosphorus pentasulfide or Lawesson’s reagent for thionation and subsequent cyclization. Microwave-assisted reactions have also been explored for improved efficiency.

Specific Preparation Methods for 1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)-

Cyclization from Thiosemicarbazides

- Reactants : Thiosemicarbazides are acylated with carboxylic acids or their derivatives.

- Catalysts/Conditions : Dehydration using sulfuric acid or PPA under reflux conditions.

- Microwave Irradiation : Enhances reaction speed and yield.

- Outcome : Formation of the thiadiazole ring with tert-dodecyldithio substitution.

Diacylhydrazine Method

- Reactants : Diacylhydrazines are treated with phosphorus pentasulfide or Lawesson’s reagent.

- Reaction Conditions : Solvent-free microwave-assisted cyclization results in high yields and reduced reaction times.

- Mechanism : Thionation followed by cyclization with loss of hydrogen sulfide.

Transformation from Other Heterocycles

- Starting Materials : Oxadiazoles are converted to thiadiazoles via reaction with thiourea.

- Reaction Conditions : Refluxing in ethanolic HCl facilitates ring contraction.

Reaction Optimization

Microwave-Assisted Synthesis

Microwave irradiation has proven effective for acid-catalyzed cyclizations:

Data Table: Reaction Conditions and Yields

| Method | Reactants | Catalyst/Reagent | Conditions | Yield (%) |

|---|---|---|---|---|

| Cyclization from Thiosemicarbazides | Thiosemicarbazides | Sulfuric acid/PPA | Microwave irradiation | 76–89 |

| Diacylhydrazine Method | Diacylhydrazines | Lawesson’s reagent | Solvent-free microwave | High |

| Transformation from Oxadiazoles | Oxadiazoles + Thiourea | Ethanolic HCl | Reflux | Moderate |

Challenges and Notes

Environmental Considerations :

- Solvent-free methods and microwave irradiation align with green chemistry principles by reducing waste and energy consumption.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

1,3,4-Thiadiazol-2(3H)-thion, 5-(tert-Dodecyldithio)- hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Korrosionsinhibitor und Antioxidans in verschiedenen Formulierungen verwendet. Seine Fähigkeit, Metalle vor Korrosion zu schützen, macht es in der Herstellung von Draht- und Kabelisolationen wertvoll.

In Biologie und Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht. Aufgrund seiner einzigartigen chemischen Struktur und Reaktivität hat es sich in der Entwicklung neuer Medikamente als vielversprechend erwiesen. Forscher untersuchen seinen Einsatz bei der Behandlung verschiedener Krankheiten und Zustände.

Im Industriesektor wird 1,3,4-Thiadiazol-2(3H)-thion, 5-(tert-Dodecyldithio)- bei der Produktion von Schmierstoffen, Additiven und anderen Spezialchemikalien eingesetzt. Seine Fähigkeit, die Leistung und Lebensdauer von Produkten zu verbessern, macht es zu einer wertvollen Komponente in vielen Formulierungen.

Wirkmechanismus

Der Wirkmechanismus von 1,3,4-Thiadiazol-2(3H)-thion, 5-(tert-Dodecyldithio)- beinhaltet seine Wechselwirkung mit Metalloberflächen und reaktiven Sauerstoffspezies. Die Verbindung bildet eine schützende Schicht auf Metalloberflächen, die Oxidation und Korrosion verhindert. Diese Schutzschicht wird durch Adsorption der Verbindung auf der Metalloberfläche gebildet, wodurch eine Barriere entsteht, die die Wechselwirkung zwischen dem Metall und korrosiven Stoffen hemmt.

Auf molekularer Ebene werden die antioxidativen Eigenschaften der Verbindung auf ihre Fähigkeit zurückgeführt, reaktive Sauerstoffspezies zu fangen und freie Radikale zu neutralisieren. Dies trägt dazu bei, oxidativen Schäden an Zellen und Geweben zu verhindern.

Wissenschaftliche Forschungsanwendungen

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- has a wide range of scientific research applications. In chemistry, it is used as a corrosion inhibitor and antioxidant in various formulations. Its ability to protect metals from corrosion makes it valuable in the manufacturing of wire and cable insulation .

In biology and medicine, this compound is studied for its potential therapeutic properties. It has shown promise in the development of new drugs due to its unique chemical structure and reactivity. Researchers are exploring its use in treating various diseases and conditions .

In the industrial sector, 1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- is used in the production of lubricants, additives, and other specialty chemicals. Its ability to enhance the performance and longevity of products makes it a valuable component in many formulations .

Wirkmechanismus

The mechanism of action of 1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- involves its interaction with metal surfaces and reactive oxygen species. The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion. This protective layer is formed through the adsorption of the compound onto the metal surface, creating a barrier that inhibits the interaction between the metal and corrosive agents .

At the molecular level, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and neutralize free radicals. This helps in preventing oxidative damage to cells and tissues .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physicochemical Properties

Key Observations :

- Lipophilicity : The tert-dodecyl group in the target compound likely enhances membrane permeability compared to smaller substituents like methyl .

- Solubility : Bulky alkyl chains reduce water solubility, as seen in the target compound vs. the methyl derivative (2 g/100 mL) .

- Dimeric Structures : Bismerthiazol’s dimeric structure (CAS: 79319-85-0) enables dual binding sites, making it effective in plant disease control .

Anticancer and Enzyme Inhibition

- For example, 5-(4-(trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2(3H)-thione exhibits antitumor activity against chronic myelogenous leukemia .

- Oxadiazole vs. Thiadiazole : The oxadiazole analog 5-[4-(t-butyldimethylsilyloxy)-phenyl]-1,3,4-oxadiazole-2(3H)-thione (IC₅₀ = 368 µM) is less potent than its thiadiazole counterpart (IC₅₀ = 66.47 µM) against nucleotide pyrophosphatase enzymes, highlighting the importance of sulfur in bioactivity .

Structural and Functional Divergence

- Heteroatom Variation : Replacing sulfur with oxygen in the oxadiazole ring (e.g., 1,3,4-oxadiazole-2(3H)-thione) reduces enzyme inhibitory potency, underscoring sulfur’s role in binding interactions .

- Substituent Bulk : The tert-dodecyl chain may hinder crystallization or enzymatic degradation, whereas smaller groups (e.g., methyl) facilitate solubility but limit bioavailability .

Biologische Aktivität

1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- is a chemical compound widely recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound belongs to the thiadiazole family, which has garnered attention due to its pharmacological properties. The unique structural features of this compound contribute to its biological efficacy, making it a subject of extensive research.

- Molecular Formula : CHNS

- Molecular Weight : 298.48 g/mol

- CAS Number : 73984-93-7

- Boiling Point : 440.9 ± 28.0 °C (Predicted)

- Water Solubility : 167 mg/L at 25°C

The biological activity of 1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-dodecyldithio)- can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits the ability to scavenge reactive oxygen species (ROS), which helps in mitigating oxidative stress in biological systems. This property is crucial for preventing cellular damage and maintaining cellular integrity.

- Corrosion Inhibition : In industrial applications, this compound forms a protective layer on metal surfaces, preventing oxidation and corrosion through adsorption mechanisms.

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including 1,3,4-Thiadiazole-2(3H)-thione, have significant antimicrobial properties. A study demonstrated that certain derivatives exhibited potent activity against various bacterial strains and fungi. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Thiadiazole Derivative A | Inhibition of E. coli | |

| Thiadiazole Derivative B | Antifungal against Aspergillus spp. |

Anti-Cancer Properties

The compound has shown promise in anti-cancer research. A series of studies evaluated the anti-proliferative effects of thiadiazole derivatives on different cancer cell lines:

| Cell Line | Compound Tested | IC50 (µM) | Reference |

|---|---|---|---|

| SMMC-7721 | Compound X | 12.5 | |

| A549 | Compound Y | 15.0 | |

| Hela | Compound Z | 10.0 |

These results indicate that specific modifications to the thiadiazole structure can enhance anti-cancer activity.

Anti-Platelet Activity

Some studies have identified anti-platelet properties in thiadiazole derivatives. For example:

| Compound | Activity Level | Reference |

|---|---|---|

| Compound A | High inhibition of COX enzyme | |

| Compound B | Moderate inhibition of platelet aggregation |

Anti-Tuberculosis Activity

Recent investigations have highlighted the potential of thiadiazole derivatives against Mycobacterium tuberculosis:

Case Studies

- Anti-Cancer Study : Liu et al. synthesized a series of new 1,3,4-thiadiazole analogues and evaluated their anti-proliferative activities using the CCK-8 method on various cancer cell lines. The study found that certain compounds exhibited significant inhibition rates, suggesting their potential as lead compounds for cancer therapy .

- Antimicrobial Research : Rashdan et al. synthesized six novel derivatives and tested them against Gram-positive and Gram-negative bacteria using micro-dilution methods. The results indicated that some compounds had superior antimicrobial activity compared to standard antibiotics .

Q & A

Q. What are the optimal synthetic routes for 5-(tert-dodecyldithio)-1,3,4-thiadiazole-2(3H)-thione?

The synthesis typically involves two key steps:

- Cyclization : Formation of the 1,3,4-thiadiazole core using acidic conditions (e.g., concentrated H2SO4) or basic conditions (e.g., NaOH), depending on precursor reactivity. For example, cyclization of thiosemicarbazide derivatives under acidic conditions yields the thiadiazole-thione backbone .

- S-Alkylation : Introduction of the tert-dodecyldithio group via nucleophilic substitution. Optimized conditions include using tert-dodecyl disulfide in polar aprotic solvents (e.g., DMF) with catalytic bases like K2CO3 at 60–80°C .

Q. Table 1: Key Physical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Melting Point | Not explicitly reported; analogs range 182–188°C | |

| Solubility | Low water solubility; soluble in DMSO, DMF, ethanol | |

| Molecular Formula | C14H24N2S4 |

Q. How is the structure of this compound confirmed experimentally?

- Spectroscopy :

- Mass Spectrometry : Molecular ion peaks ([M+H]<sup>+</sup>) consistent with m/z 348–352 .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths and angles .

Advanced Research Questions

Q. How does the tert-dodecyldithio substituent influence electronic and steric properties?

- Computational Analysis : Density Functional Theory (DFT) studies reveal:

- Experimental Validation : Cyclic voltammetry shows redox activity at −0.8 to −1.2 V (vs. Ag/AgCl), correlating with S–S bond cleavage .

Q. Table 2: Synthesis Conditions for Analogous Compounds

| Compound Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| S-Alkyl Derivatives | K2CO3, DMF, 70°C, 12h | 65–78 | |

| Metal Complexes | Reflux with CuCl2·2H2O in ethanol | 72–85 |

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Case Study : If molecular docking predicts high binding affinity to a bacterial enzyme (e.g., DNA gyrase) but in vitro assays show weak inhibition:

- Validation Methods :

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to assess false-positive docking results .

- Metabolite Profiling : Check for off-target interactions or metabolic degradation using LC-MS .

Q. What strategies optimize the compound’s stability under physiological conditions?

- pH Stability : The thiadiazole-thione core is stable at pH 5–7 but hydrolyzes in strongly acidic/basic conditions. Buffered formulations (e.g., phosphate buffer, pH 6.5) are recommended .

- Light Sensitivity : UV-Vis studies show degradation under UV light; storage in amber vials improves shelf life .

Q. How is the compound’s bioactivity profile assessed in antimicrobial research?

Q. Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.